molecular formula C6H14Cl2N2 B3043812 1,3'-Biazetidine dihydrochloride CAS No. 928038-36-2

1,3'-Biazetidine dihydrochloride

Cat. No.: B3043812
CAS No.: 928038-36-2
M. Wt: 185.09
InChI Key: YPPQGGNUBRKDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1,3’-Biazetidine dihydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions vary but often include amide compounds and hydrogenated products .

Scientific Research Applications

1,3’-Biazetidine dihydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

1-(azetidin-3-yl)azetidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPQGGNUBRKDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4N hydrochloric acid in ethyl acetate (1.16 ml) was added to a solution of 3-(azetidin-1-yl)-1-benzhydrylazetidine (643 mg) in ethyl acetate, and the mixture was concentrated. The resultant residue was dissolved in methanol (65 ml), and 20% palladium hydroxide (811 mg) was added thereto. This mixture was stirred under a pressurized hydrogen atmosphere (0.3 to 0.4 MPa) at room temperature for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The solid was suspended by the addition of heptane to the residue. The supernatant was removed using a pipette and the residue was concentrated under reduced pressure to give a crude product of the title compound (471.2 mg) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(azetidin-1-yl)-1-benzhydrylazetidine
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(azetidin-1-yl)-1-benzhydrylazetidine (643 mg) in ethyl acetate was added a 4N solution of hydrochloric acid in ethyl acetate (1.16 ml), followed by concentration. The resultant residue was dissolved in methanol (65 ml), and 20% palladium hydroxide (811 mg) was added thereto. This was stirred at room temperature under a pressurized hydrogen atmosphere (0.3 to 0.4 MPa) for 4 hr. The catalyst was removed by filtration, and the filtrate was concentrated. Hexane was added to the residue to suspend a solid. The residue after removing a supernatant by a pipette was concentrated under reduced pressure to provide a crude product of the titled compound as a pale yellow oil (471.2 mg).
Name
3-(azetidin-1-yl)-1-benzhydrylazetidine
Quantity
643 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3'-Biazetidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,3'-Biazetidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1,3'-Biazetidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1,3'-Biazetidine dihydrochloride
Reactant of Route 5
1,3'-Biazetidine dihydrochloride
Reactant of Route 6
1,3'-Biazetidine dihydrochloride

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